

physical and chemical properties of 2- Phenylacetohydrazide

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Compound of Interest

Compound Name: **2-Phenylacetohydrazide**

Cat. No.: **B146101**

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An In-depth Technical Guide to 2- Phenylacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Phenylacetohydrazide**. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise, data-driven insights. This document includes structured data tables for easy comparison of quantitative information, detailed experimental protocols, and visualizations to illustrate key processes and relationships.

Chemical Identity and Physical Properties

2-Phenylacetohydrazide, with the CAS number 937-39-3, is a hydrazide derivative of phenylacetic acid. It is important to distinguish it from its structural isomer, 1-acetyl-2-phenylhydrazine (CAS 114-83-0). **2-Phenylacetohydrazide** serves as a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and derivatives with potential pharmacological activities.

Physical and Chemical Properties

The key physical and chemical properties of **2-Phenylacetohydrazide** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀ N ₂ O	[1]
Molecular Weight	150.18 g/mol	[1]
Appearance	White to beige crystalline solid/needles	
Melting Point	115-117 °C	[2]
Boiling Point	364.9 °C at 760 mmHg (Predicted)	
Solubility	Limited solubility in water. Soluble in organic solvents like ethanol.	[3]
pKa	13.07 ± 0.18 (Predicted)	
LogP	1.31020 (Predicted)	
CAS Number	937-39-3	[1]
InChI	InChI=1S/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)	[1]
SMILES	C1=CC=C(C=C1)CC(=O)NN	[1]

Synthesis of 2-Phenylacetohydrazide

2-Phenylacetohydrazide can be synthesized through the hydrazinolysis of an ester of phenylacetic acid, such as ethyl phenylacetate, with hydrazine hydrate.

Experimental Protocol: Synthesis from Ethyl Phenylacetate

This protocol outlines a standard laboratory procedure for the synthesis of **2-Phenylacetohydrazide**.

Materials:

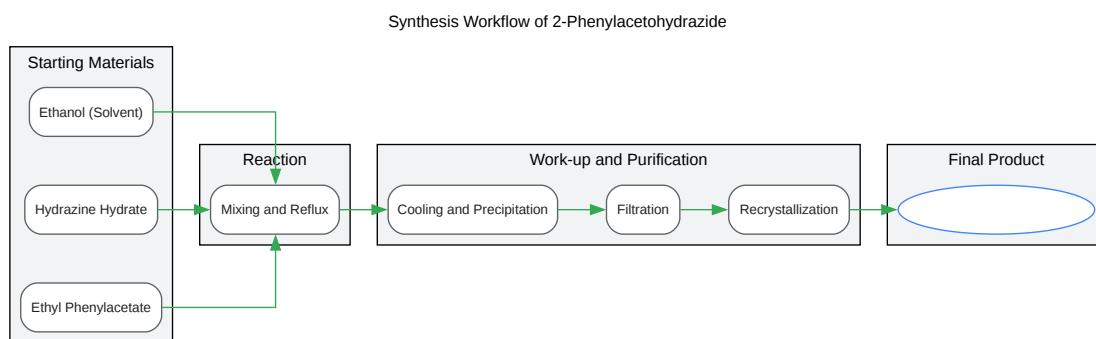
- Ethyl phenylacetate
- Hydrazine hydrate (85-100%)
- Ethanol (absolute)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Beaker
- Ice bath
- Büchner funnel and filter paper
- Recrystallization solvent (e.g., ethanol-water mixture)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl phenylacetate (1 equivalent) in absolute ethanol.
- Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 to 2 equivalents) dropwise at room temperature. The reaction is typically exothermic.
- Reflux: Heat the reaction mixture to reflux and maintain it for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
- Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

- Purification: The crude **2-Phenylacetohydrazide** can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield white to beige needles.
- Drying: Dry the purified product under vacuum to remove any residual solvent.

Synthesis Workflow Diagram



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Caption: Synthesis Workflow of **2-Phenylacetohydrazide**.

Spectral Data

The following tables summarize the key spectral data for **2-Phenylacetohydrazide**, which are crucial for its identification and characterization.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20 - 7.40	m	5H	Aromatic protons (C ₆ H ₅)
~4.10	br s	2H	-NH ₂
~3.45	s	2H	-CH ₂ -
~8.90	br s	1H	-NH-

Note: The chemical shifts of the -NH and -NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~171	C=O (carbonyl)
~135	C (quaternary aromatic)
~129	CH (aromatic)
~128	CH (aromatic)
~127	CH (aromatic)
~41	-CH ₂ -

Note: The assignments are based on typical chemical shifts for similar structures and may require 2D NMR for definitive confirmation.

FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
3300 - 3100	N-H stretching (amide and amine)
3100 - 3000	C-H stretching (aromatic)
3000 - 2850	C-H stretching (aliphatic)
~1650	C=O stretching (amide I)
~1600	N-H bending (amide II)
~1500, ~1450	C=C stretching (aromatic)

Mass Spectrometry Data

m/z	Interpretation
150	[M] ⁺ (Molecular ion)
91	[C ₇ H ₇] ⁺ (Tropylium ion, from cleavage of the C-C bond adjacent to the phenyl group)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Chemical Reactivity and Biological Activity

Chemical Reactivity

2-Phenylacetohydrazide exhibits reactivity characteristic of hydrazides. The presence of the nucleophilic -NH₂ group and the carbonyl group allows for a variety of chemical transformations.

- Condensation Reactions: It readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reactivity is fundamental to its use in the synthesis of more complex molecules.^[4]
- Oxidation: **2-Phenylacetohydrazide** can be oxidized. For instance, oxidation with hexachloroiridate(IV) leads to the formation of phenylacetic acid.

- Cyclization Reactions: It is a key precursor for the synthesis of various five- and six-membered heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which often exhibit interesting biological properties.

Biological Activity

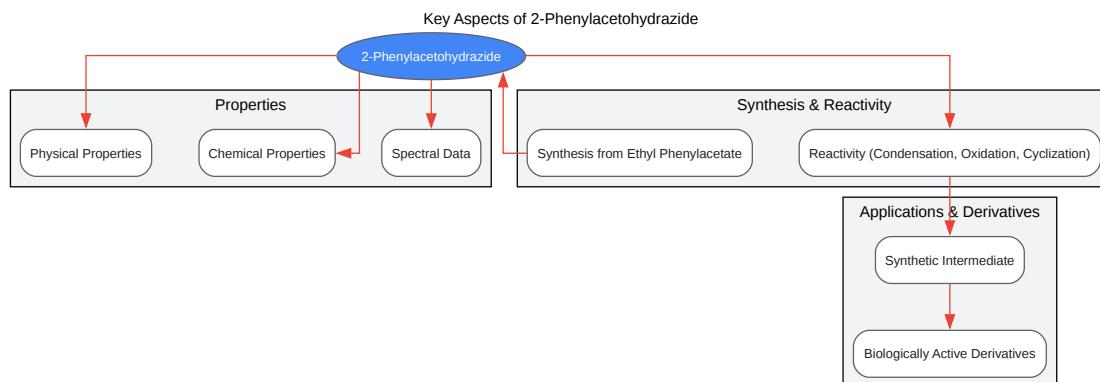
While there is limited information on the specific biological mechanism of action of **2-Phenylacetohydrazide** itself, its derivatives have been the subject of considerable research in drug discovery.

- Antimicrobial and Antifungal Activity: A wide range of hydrazone derivatives of **2-phenylacetohydrazide** have demonstrated significant in vitro activity against various bacterial and fungal strains.[5]
- Anticancer Activity: Some derivatives have been investigated for their potential as anticancer agents, showing cytotoxic effects on cancer cell lines.[3]
- Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes such as β -glucuronidase.[3]

The biological activities of these derivatives are often attributed to the formation of stable chelates with metal ions essential for microbial growth or the ability to interfere with key enzymatic pathways.

Logical Relationships of 2-Phenylacetohydrazide

The following diagram illustrates the central role of **2-Phenylacetohydrazide** in relation to its properties, synthesis, and applications.



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Caption: Key Aspects of **2-Phenylacetohydrazide**.

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